molecular formula C11H15ClO4 B13770920 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate CAS No. 57322-59-5

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate

Cat. No.: B13770920
CAS No.: 57322-59-5
M. Wt: 246.69 g/mol
InChI Key: QGDHNMDUMGMVAO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group attached to a bismethacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of methacrylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters allows for large-scale production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate primarily involves its ability to undergo polymerization and substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, while the methacrylate groups participate in free radical polymerization. These reactions enable the compound to form complex structures and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is unique due to its dual functionality, combining the reactivity of the chloromethyl group with the polymerizable methacrylate groups. This dual functionality allows for the creation of materials with tailored properties, making it highly versatile in various applications .

Properties

CAS No.

57322-59-5

Molecular Formula

C11H15ClO4

Molecular Weight

246.69 g/mol

IUPAC Name

[3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3

InChI Key

QGDHNMDUMGMVAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C

Origin of Product

United States

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